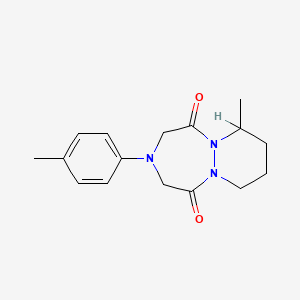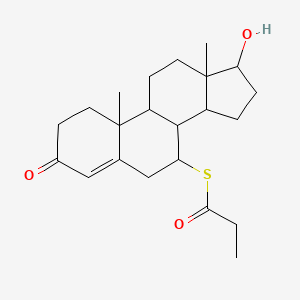
S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate: is a synthetic steroidal compound with a molecular formula of C22H32O3S. It is known for its unique structure, which includes a thioester group attached to the steroid backbone. This compound has garnered interest in various fields, including medicinal chemistry and endocrinology, due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate typically involves the esterification of 17-hydroxy-3-oxoandrost-4-en-7-yl with propanethioic acid. The reaction is usually carried out under acidic conditions to facilitate the formation of the thioester bond. Common reagents used in this synthesis include sulfuric acid or hydrochloric acid as catalysts.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale esterification processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or carboxylic acids.
Reduction: The compound can be reduced to form various derivatives, including alcohols and alkanes, depending on the reducing agents used.
Substitution: The thioester group in this compound can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of 17-keto derivatives or carboxylic acids.
Reduction: Formation of 17-hydroxy derivatives or alkanes.
Substitution: Formation of thioether derivatives.
Applications De Recherche Scientifique
Chemistry: S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate is used as a precursor in the synthesis of various steroidal compounds
Biology: In biological research, this compound is studied for its potential role in modulating steroid hormone receptors. It is used in assays to investigate the binding affinity and activity of steroidal compounds on androgen and estrogen receptors.
Medicine: this compound has potential therapeutic applications in hormone replacement therapy and the treatment of hormonal imbalances. Its ability to interact with steroid receptors makes it a candidate for drug development in endocrinology.
Industry: In the pharmaceutical industry, this compound is used as an intermediate in the synthesis of steroid-based drugs. Its stability and reactivity make it a valuable building block for the production of various therapeutic agents.
Mécanisme D'action
The mechanism of action of S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate involves its interaction with steroid hormone receptors. The compound binds to androgen or estrogen receptors, modulating their activity and influencing the expression of target genes. This interaction can lead to various physiological effects, including the regulation of secondary sexual characteristics and metabolic processes.
Comparaison Avec Des Composés Similaires
- 17beta-Hydroxy-7alpha-mercaptoandrost-4-en-3-one 7-propionate
- 17beta-Hydroxy-3-oxoandrost-4-en-7alpha-yl propanethioate
Comparison: S-(17-Hydroxy-3-oxoandrost-4-en-7-yl) propanethioate is unique due to its specific thioester group at the 7-position of the steroid backbone. This structural feature distinguishes it from other similar compounds, which may have different functional groups or substitutions at the same position. The presence of the thioester group can influence the compound’s reactivity and biological activity, making it a valuable molecule for specific applications in research and industry.
Propriétés
Numéro CAS |
6947-46-2 |
|---|---|
Formule moléculaire |
C22H32O3S |
Poids moléculaire |
376.6 g/mol |
Nom IUPAC |
S-(17-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-7-yl) propanethioate |
InChI |
InChI=1S/C22H32O3S/c1-4-19(25)26-17-12-13-11-14(23)7-9-21(13,2)16-8-10-22(3)15(20(16)17)5-6-18(22)24/h11,15-18,20,24H,4-10,12H2,1-3H3 |
Clé InChI |
HONIPOFOKOETAA-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)SC1CC2=CC(=O)CCC2(C3C1C4CCC(C4(CC3)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


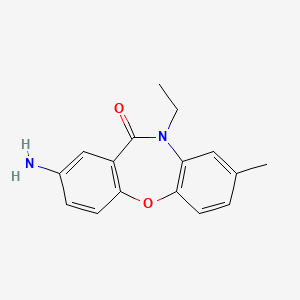
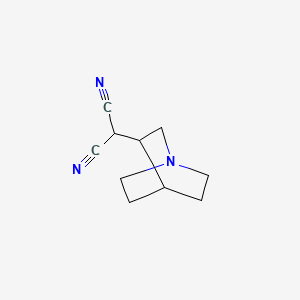





![1-Bromobenzo[a]anthracene-7,12-dione](/img/structure/B12798283.png)
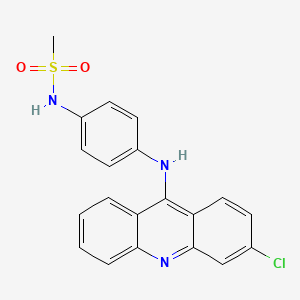
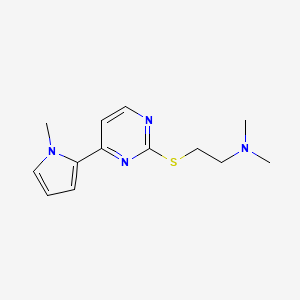
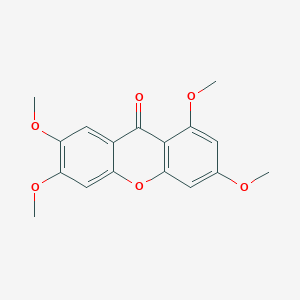
![7-Bromobicyclo[2.2.1]hept-2-yl acetate](/img/structure/B12798300.png)

